3-Chloro-4-fluorobenzoyl fluoride
Description
Academic Significance of Halogenated Benzoyl Fluorides
Halogenated benzoyl fluorides, as a class of compounds, hold considerable academic significance due to their versatile reactivity. The acyl fluoride (B91410) group is a reactive functional group that can participate in a variety of chemical transformations. The presence of halogen atoms on the aromatic ring further modulates the electronic properties of the molecule, influencing its reactivity in electrophilic and nucleophilic substitution reactions.
The introduction of fluorine into organic molecules is a key strategy in medicinal chemistry and materials science. numberanalytics.com Fluorine's high electronegativity and small size can significantly alter the physical, chemical, and biological properties of a compound, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. numberanalytics.comresearchgate.net The development of new methods for the synthesis of fluorinated compounds is a rapidly growing area of research. researchgate.net
Halogenated benzoyl fluorides serve as important synthons in the preparation of a wide range of organic compounds. For instance, they can be used in acylation reactions to introduce the halogenated benzoyl group into other molecules. The reactivity of the acyl fluoride allows these reactions to proceed under specific conditions, offering advantages over other acylating agents like acyl chlorides. Research in this area focuses on developing new catalytic systems and reaction conditions to enhance the efficiency and selectivity of these transformations. acs.org
Contextualization within Modern Fluorinated Organic Synthesis
The synthesis of fluorinated organic compounds is a cornerstone of modern organic chemistry, with wide-ranging applications. numberanalytics.comresearchgate.net The incorporation of fluorine atoms can dramatically influence a molecule's properties, making fluorination a critical tool in the development of new pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.commdpi.com
3-Chloro-4-fluorobenzoyl fluoride is situated within the broader context of developing and utilizing fluorinated building blocks for organic synthesis. The presence of both a chloro and a fluoro substituent on the benzoyl fluoride scaffold provides a platform for diverse chemical modifications. For example, the chlorine atom can be a site for nucleophilic substitution or cross-coupling reactions, while the fluorine atom and the acyl fluoride group offer their own distinct reactive handles.
Modern fluorination chemistry is constantly evolving, with the development of novel reagents and catalytic methods to achieve selective and efficient fluorination. rsc.org The synthesis of compounds like this compound itself can be achieved through various routes, often starting from readily available precursors. For instance, processes have been developed for its preparation from 4-fluorobenzaldehyde (B137897) or through the fluorination of the corresponding benzoyl chloride. google.com The choice of synthetic route often depends on factors such as cost, efficiency, and the desired purity of the final product.
The utility of this compound as a precursor is highlighted by its use in the synthesis of other valuable compounds. For example, it is a known intermediate in the production of 3-chloro-4-fluorobenzotrifluoride (B1360330), a compound with applications in the pharmaceutical and agrochemical industries. google.com
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₃Cl₂FO |
| Molecular Weight | 193.00 g/mol |
| CAS Number | 65055-17-6 |
| Appearance | Solid, semi-solid, or liquid |
| Purity | 98% |
| Storage Temperature | 2-8°C under an inert atmosphere |
| Synonyms | Benzoyl chloride, 3-chloro-4-fluoro- |
Table generated from data in sigmaaldrich.combldpharm.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-fluorobenzoyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTKNPFAROLZMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600602 | |
| Record name | 3-Chloro-4-fluorobenzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80277-51-6 | |
| Record name | 3-Chloro-4-fluorobenzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloro 4 Fluorobenzoyl Fluoride
Preparation from 3-Chloro-4-fluorobenzoic Acid Precursors
The most common starting material for the synthesis of 3-chloro-4-fluorobenzoyl fluoride (B91410) is 3-chloro-4-fluorobenzoic acid. nih.govsigmaaldrich.comchemeo.cominnospk.com This readily available precursor can be converted to the desired acyl fluoride through a two-step process involving an acyl chloride intermediate or via direct conversion using specialized fluorinating agents.
Conversion via 3-Chloro-4-fluorobenzoyl Chloride Intermediate
A traditional and widely used method for preparing 3-chloro-4-fluorobenzoyl fluoride is through the corresponding acyl chloride, 3-chloro-4-fluorobenzoyl chloride. google.comsynquestlabs.comuni.lusigmaaldrich.com This two-step approach first involves the conversion of 3-chloro-4-fluorobenzoic acid to 3-chloro-4-fluorobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a base like pyridine. google.com
Once the 3-chloro-4-fluorobenzoyl chloride is formed and isolated, it is then subjected to a fluorination reaction to yield the final product, this compound.
Direct Synthesis from Carboxylic Acids using Specialized Reagents
Recent advancements in synthetic chemistry have led to the development of reagents that allow for the direct conversion of carboxylic acids to acyl fluorides, bypassing the need for an acyl chloride intermediate. researchgate.netbeilstein-journals.orgresearchgate.netbeilstein-journals.org These methods are often milder and can offer higher efficiency.
Several specialized reagents have been reported for this direct transformation, including:
Thionyl fluoride (SOF₂): This reagent can be generated ex situ and has been shown to be effective in converting both aliphatic and aromatic carboxylic acids to their corresponding acyl fluorides under mild conditions and with short reaction times. nih.govrsc.org
(Me₄N)SCF₃: This bench-stable, solid reagent enables the transformation of carboxylic acids to acyl fluorides at room temperature without the need for a base or other additives. nih.govamazonaws.com The process is known for its high functional group tolerance and straightforward product purification. nih.gov
2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃): This deoxyfluorinating reagent facilitates the synthesis of acyl fluorides from carboxylic acids under mild and operationally simple conditions. beilstein-journals.orgresearchgate.netbeilstein-journals.org Mechanistic studies suggest that this reagent can generate acyl fluorides through two distinct pathways. beilstein-journals.orgresearchgate.net
Halogen Exchange Reactions for Acyl Fluoride Formation (Halex)
The Halogen Exchange (Halex) reaction is a powerful method for introducing fluorine into aromatic systems. acsgcipr.orgwikipedia.orggaylordchemical.com This nucleophilic aromatic substitution (SNAr) reaction involves the displacement of a halide (typically chloride) with a fluoride ion. acsgcipr.org
Synthesis from Corresponding Chlorobenzoyl Chlorides
In the context of synthesizing this compound, a Halex reaction could theoretically be applied to a precursor like 3,4-dichlorobenzoyl chloride. The reaction typically requires a fluoride source, such as potassium fluoride (KF), and is often carried out at high temperatures in aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or sulfolane. acsgcipr.orgwikipedia.org The use of phase-transfer catalysts can enhance the reaction rate by improving the solubility of the fluoride salt. acsgcipr.org
It is important to note that while the Halex process is widely used for producing fluoroaromatics, its direct application to the synthesis of this compound from a di-chloro precursor is a specific application that would depend on the relative reactivity of the chlorine atoms.
Regioselectivity and Mechanistic Aspects in Halex Reactions
The success of a Halex reaction is highly dependent on the electronic nature of the substrate. acsgcipr.org The reaction is most effective for aromatic rings that are activated by electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex formed during the nucleophilic attack of the fluoride ion. nih.gov
In a molecule with multiple halogen substituents, the regioselectivity of the Halex reaction—that is, which halogen is replaced—is a critical consideration. The position of the activating group(s) and the inherent reactivity of the different carbon-halogen bonds will determine the outcome of the reaction. For a substituted benzoyl chloride, the carbonyl group itself acts as an electron-withdrawing group, influencing the regioselectivity of the halogen exchange on the aromatic ring.
Novel and Emerging Synthetic Approaches to Acyl Fluorides
The field of acyl fluoride synthesis is continually evolving, with new methodologies being developed to improve efficiency, selectivity, and substrate scope. sciencedaily.comorganic-chemistry.org
One novel approach involves a palladium-catalyzed acyl-exchange reaction. sciencedaily.com This method uses a simple, commercially available acyl fluoride as the fluoride source to synthesize more complex acyl fluorides from the corresponding acid anhydrides. sciencedaily.com The reaction is reversible, with palladium catalyzing both the cleavage and formation of the acyl C-F bond. sciencedaily.com
Other emerging techniques focus on the development of new fluorinating reagents and catalytic systems. These include copper-catalyzed carbonylative coupling strategies and the use of reagents like XtalFluor-E and CpFluor for the deoxyfluorination of carboxylic acids. organic-chemistry.org These modern methods often offer milder reaction conditions and greater functional group compatibility compared to traditional approaches. researchgate.net
Reactivity and Reaction Mechanisms of 3 Chloro 4 Fluorobenzoyl Fluoride
Nucleophilic Acyl Substitution Reactions
The cornerstone of 3-chloro-4-fluorobenzoyl fluoride's reactivity lies in nucleophilic acyl substitution. masterorganicchemistry.com In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the fluoride (B91410) ion, a good leaving group, is eliminated, resulting in the formation of a new acyl compound. masterorganicchemistry.comyoutube.com
Esterification Reactions with Alcohols
This compound readily reacts with alcohols to form the corresponding esters. This transformation is a classic example of nucleophilic acyl substitution where the alcohol acts as the nucleophile. The reaction typically proceeds under basic conditions or with the use of a catalyst to facilitate the process.
For instance, the reaction with a generic alcohol (R-OH) can be depicted as follows:
Reaction Scheme:
| Reactant | Product | Conditions |
| This compound | 3-Chloro-4-fluorobenzoyl ester | Alcohol, Base (e.g., pyridine, triethylamine) |
The rate of esterification can be influenced by the steric and electronic properties of the alcohol, as well as the reaction temperature and solvent.
Amide Formation Reactions with Amines
Similarly, this compound reacts with primary and secondary amines to yield amides. nih.gov This reaction is of significant importance in the synthesis of a wide range of biologically active molecules and functional materials. nih.gov The amine's lone pair of electrons initiates the nucleophilic attack on the carbonyl carbon.
A patent describes the reaction of 3-bromo-4-fluorobenzoyl fluoride with aqueous ammonia (B1221849) to produce 3-bromo-4-fluoro-benzoic acid amide in high yield. google.com A similar reaction pathway can be expected for this compound. The general reaction with an amine (R-NH₂) is as follows:
Reaction Scheme:
| Reactant | Product | Conditions | Yield |
| 3-Bromo-4-fluorobenzoyl fluoride | 3-Bromo-4-fluoro-benzoic acid amide | Aqueous ammonia, 40-50°C | 97% google.com |
The reaction conditions for amide formation are generally mild, and the yields are often high. nih.gov
Comparative Reactivity Studies with Acyl Chlorides
Acyl fluorides, such as this compound, are generally considered to be more stable and less reactive than their corresponding acyl chloride counterparts. researchgate.net This difference in reactivity can be attributed to the stronger carbon-fluorine bond compared to the carbon-chlorine bond and the lower leaving group ability of the fluoride ion compared to the chloride ion.
| Acyl Halide | General Reactivity |
| Acyl Fluoride | More stable, less reactive researchgate.net |
| Acyl Chloride | Less stable, more reactive researchgate.net |
Other Electrophilic Reactivities
Beyond its primary role in nucleophilic acyl substitution, the aromatic ring of this compound is susceptible to electrophilic attack. The directing effects of the chlorine and fluorine substituents, as well as the deactivating effect of the benzoyl fluoride group, will govern the regioselectivity of such reactions.
For example, nitration or halogenation of the aromatic ring could potentially occur, although specific examples involving this compound are not detailed in the provided search results. The chlorine atom is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director. The benzoyl fluoride group is a meta-director and a deactivator. The interplay of these directing effects would determine the position of substitution in an electrophilic aromatic substitution reaction.
Applications of 3 Chloro 4 Fluorobenzoyl Fluoride in Advanced Organic Synthesis
Intermediate in Complex Molecule Synthesis
3-Chloro-4-fluorobenzoyl fluoride (B91410) is a versatile building block in the synthesis of complex organic molecules, finding significant application in the development of pharmaceuticals, agrochemicals, and functional materials. Its utility stems from the presence of multiple reactive sites, allowing for diverse chemical transformations.
Building Block for Pharmaceutical Intermediates
The 3-chloro-4-fluorobenzoyl moiety is a key structural component in various pharmaceutical intermediates. The corresponding acid chloride, 3-chloro-4-fluorobenzoyl chloride, is widely used in the synthesis of pharmaceutical compounds. guidechem.com Its reactivity as an acyl chloride enables its participation in crucial chemical reactions for creating new chemical bonds and modifying existing molecules. guidechem.com For instance, derivatives of 3-chloro-4-fluorobenzoic acid are important precursors for producing pharmaceuticals. google.com The synthesis of such intermediates often involves multi-step processes where the precise incorporation of the 3-chloro-4-fluorophenyl group is critical for the biological activity of the final drug substance.
Precursor for Agrochemical Intermediates
In the field of agrochemicals, 3-chloro-4-fluorobenzoyl fluoride and its derivatives serve as essential precursors for the synthesis of herbicides, fungicides, and insecticides. guidechem.com The specific arrangement of the chloro and fluoro substituents on the benzene (B151609) ring is crucial for the desired pesticidal activity. The compound 3-chloro-4-fluorobenzotrifluoride (B1360330), which can be derived from related starting materials, is a notable intermediate for both pharmaceuticals and agrochemicals. google.com The production of these agrochemical intermediates often starts from readily available industrial raw materials like 4-fluorotoluene, which can be converted through a series of chemical reactions, including chlorination and fluorination, to yield the desired 3-chloro-4-fluorobenzoyl derivatives. google.comgoogle.com
Utility in the Synthesis of Functional Materials
The unique electronic properties imparted by the chlorine and fluorine atoms make this compound a valuable component in the synthesis of functional materials. google.com These materials can have a wide range of applications, leveraging the specific properties endowed by the fluorinated aromatic structure. For example, 3-chloro-4-fluorobenzotrifluoride is recognized as a useful intermediate for functional materials. google.com
Participation in Cross-Coupling and Related Processes
Acyl fluorides, such as this compound, can participate in various cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. nih.gov While direct research on the cross-coupling reactions of this compound is specific, the reactivity of the closely related acyl chlorides is well-documented. bldpharm.com Generally, the carbon-fluorine bond is relatively inert, which can be an advantage in certain synthetic strategies, allowing for selective reactions at other sites of the molecule. organic-chemistry.org However, under specific catalytic conditions, such as those employing nickel or palladium catalysts, C-F bond activation can be achieved, enabling cross-coupling reactions. nih.gov For instance, cobalt-catalyzed systems have been developed for the cross-coupling of alkyl fluorides with Grignard reagents. organic-chemistry.org Furthermore, fluoride-promoted, palladium-catalyzed cross-coupling reactions of other organofluorine compounds have been successfully demonstrated. nih.govfiu.edu These advanced catalytic methods open up possibilities for utilizing compounds like this compound in novel bond-forming strategies.
Synthesis of Diverse Heterocyclic Compounds
This compound is a precursor for the synthesis of a variety of heterocyclic compounds. The benzoyl fluoride moiety can be converted into other functional groups, which then participate in cyclization reactions to form heterocyclic rings. For example, the related compound 3-chloro-4-fluorobenzaldehyde (B1582058) has been used in the synthesis of triclosan (B1682465) analogs containing an isoxazole (B147169) group. chemicalbook.com The aniline (B41778) derivative, 3-chloro-4-fluoroaniline, is another key intermediate that can be derived from the benzoyl fluoride and is used in the synthesis of various heterocyclic systems. nih.gov The reactivity of the acyl fluoride allows for its conversion to amides, esters, and ketones, which can then be used as substrates in reactions to form nitrogen, oxygen, or sulfur-containing heterocycles. For instance, N-(4-chloro-3-mercaptophenyl)picolinamide, a related structure, is a precursor in the synthesis of complex molecules. nih.gov
Derivatives and Advanced Functionalization Strategies Involving 3 Chloro 4 Fluorobenzoyl Fluoride
Synthesis of Substituted Benzoyl Fluoride (B91410) Derivatives
The synthesis of substituted benzoyl fluoride derivatives from 3-chloro-4-fluorobenzoyl fluoride can be achieved via nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile replaces one of the halogen atoms on the aromatic ring. The benzoyl fluoride group acts as a moderate electron-withdrawing group, activating the ring for such substitutions.
Generally, in SNAr reactions on haloarenes, the rate of reaction is influenced by two main factors: the electron-withdrawing strength of the activating group and the electronegativity of the leaving group (halogen). The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex. Highly electronegative atoms like fluorine are effective at stabilizing this intermediate through their inductive effect, which can accelerate the rate-determining step of the reaction. stackexchange.com Consequently, aryl fluorides are often more reactive in SNAr reactions than other aryl halides. stackexchange.comnih.gov
In the case of this compound, the fluorine atom is positioned para to the activating benzoyl fluoride group, while the chlorine atom is in the ortho position. This positioning makes the C-F bond at the C4 position the most probable site for nucleophilic attack. A variety of nucleophiles can be employed to displace the fluoride, leading to new substituted benzoyl fluoride derivatives, while the chlorine atom at the C3 position is expected to remain intact under controlled conditions. nih.gov
Table 1: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Amine | Dimethylamine | 3-Chloro-4-(dimethylamino)benzoyl fluoride |
| Alkoxide | Sodium methoxide | 3-Chloro-4-methoxybenzoyl fluoride |
Formation of Acyl Thiourea Derivatives
Acyl thioureas are a class of compounds with significant interest due to their wide range of biological activities. nih.gov The synthesis of N-(3-chloro-4-fluorobenzoyl)thiourea derivatives typically proceeds through a two-step, one-pot reaction starting from the corresponding benzoyl chloride. This established methodology can be readily adapted for this compound, which can be converted to 3-chloro-4-fluorobenzoyl chloride or used under conditions that facilitate its reaction.
The general synthesis involves the reaction of 3-chloro-4-fluorobenzoyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, in an anhydrous solvent like acetone. nih.govmdpi.com This reaction forms the highly reactive 3-chloro-4-fluorobenzoyl isothiocyanate intermediate in situ. Subsequent addition of a primary or secondary amine to the reaction mixture results in the nucleophilic attack of the amine on the isothiocyanate carbon, yielding the desired N,N'-disubstituted acyl thiourea. nih.gov
The reaction scheme is as follows:
Formation of Isothiocyanate: 3-chloro-4-fluorobenzoyl chloride + NH₄SCN → 3-chloro-4-fluorobenzoyl isothiocyanate + NH₄Cl
Formation of Acyl Thiourea: 3-chloro-4-fluorobenzoyl isothiocyanate + R-NH₂ → N-(3-chloro-4-fluorobenzoyl)-N'-(R)-thiourea
Table 2: Examples of Synthesized Acyl Thiourea Derivatives
| Amine Reactant | Resulting Acyl Thiourea Product |
|---|---|
| Aniline (B41778) | N-(3-chloro-4-fluorobenzoyl)-N'-phenylthiourea |
| 3-Fluoroaniline | N-(3-chloro-4-fluorobenzoyl)-N'-(3-fluorophenyl)thiourea |
Utilization in C(sp³)-F Bond Functionalization Strategies
Beyond reactions at the aromatic ring, advanced strategies have been developed to utilize fluorinated aromatic compounds in novel bond-forming reactions. One such frontier is the functionalization of typically inert C(sp³)-F bonds, where an aromatic fluoride can play a key role in the activation mechanism.
A novel strategy for the functionalization of C(sp³)-F bonds involves a reciprocal activation concept using diarylzinc compounds. Research has demonstrated that this method can overcome common challenges in organometallic cross-coupling with organofluorines, such as HF elimination. nih.gov While this specific reaction has been detailed using the isomer 3-chloro-2-fluorobenzoyl fluoride, the underlying mechanism provides a blueprint for the potential application of this compound.
The proposed mechanism involves the activation of a C(sp³)-F bond by a diarylzinc compound in a non-coordinating solvent. The high fluorophilicity of the zinc reagent facilitates the cleavage of the C-F bond, generating a lipophilic and short-lived carbocation-fluorozincate ion pair. This intermediate is highly reactive and undergoes rapid aryl transfer from the zincate to the carbocation, forming a new C-C bond. The stability of the resulting Zn-F bond serves as the thermodynamic driving force for the reaction. nih.gov
This methodology represents a significant departure from traditional cross-coupling reactions and highlights the potential for using fluorinated aromatic compounds like this compound as components in sophisticated catalytic systems designed for challenging transformations.
Table 3: Components of Carbocation-Organozincate Ion Pair Functionalization
| Component | Role | Example |
|---|---|---|
| C(sp³)-F Substrate | Source of the alkyl group and carbocation | 1-Fluorooctane |
| Organozinc Reagent | Activator and source of the aryl group | Diphenylzinc |
| Aromatic Fluoride Additive | Potential co-activator/substrate | This compound (theoretical) |
| Proposed Intermediate | Reactive species | [R⁺][Ph₂ZnF⁻] Ion Pair |
Computational and Theoretical Investigations of 3 Chloro 4 Fluorobenzoyl Fluoride
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3-chloro-4-fluorobenzoyl fluoride (B91410). Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to predict its molecular geometry, electronic structure, and other key characteristics.
Typically, the first step involves geometry optimization, where the most stable arrangement of atoms in the molecule is determined by finding the minimum energy conformation. For 3-chloro-4-fluorobenzoyl fluoride, this would involve calculating bond lengths (e.g., C-C, C-H, C-Cl, C-F, C=O, C-Foyl), bond angles, and dihedral angles. While specific optimized geometry parameters for this compound are not found in the provided search results, studies on similar molecules like 3-chloro-4-fluoronitrobenzene (B104753) have been performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. These calculations provide insights into how the substituent groups influence the geometry of the benzene (B151609) ring.
Once the geometry is optimized, analysis of the electronic structure can be carried out. This includes the examination of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to visualize the charge distribution and identify electrophilic and nucleophilic sites. For this compound, the electronegative oxygen and fluorine atoms would be expected to create regions of negative electrostatic potential, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential would indicate sites prone to nucleophilic attack.
Modeling of Reaction Mechanisms and Energy Barriers
Computational modeling is a powerful tool for elucidating the pathways of chemical reactions and determining their feasibility. For this compound, this would involve modeling its reactions, such as nucleophilic acyl substitution, which is characteristic of acyl fluorides.
Theoretical chemists can map the potential energy surface (PES) for a given reaction. This involves identifying the structures of the reactants, transition states, intermediates, and products. The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for the reaction to proceed. The energy difference between the reactants and the transition state is the activation energy or energy barrier.
For instance, in the reaction of this compound with a nucleophile (e.g., an alcohol or amine), computational methods can model the formation of the tetrahedral intermediate and the subsequent elimination of the fluoride ion. By calculating the energies of all species along the reaction coordinate, a detailed energy profile can be constructed. This profile provides quantitative data on the reaction's thermodynamics (enthalpy and Gibbs free energy changes) and kinetics (activation energy).
While specific studies on the reaction mechanisms of this compound were not identified, research on the reactivity of 4-fluorobenzoyl fluoride with alcohols has been conducted, suggesting that such computational modeling is a viable approach.
Structure-Reactivity Relationship Analysis
The analysis of structure-reactivity relationships aims to understand how the chemical structure of a molecule influences its reactivity. For this compound, the presence and positions of the chloro, fluoro, and benzoyl fluoride groups on the benzene ring are key determinants of its chemical behavior.
The electron-withdrawing nature of the chlorine and fluorine atoms, as well as the carbonyl group, significantly impacts the electron density of the aromatic ring and the reactivity of the acyl fluoride group. These substituents make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to unsubstituted benzoyl fluoride.
Computational studies can quantify these effects by calculating various molecular descriptors. These can include:
Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can calculate the partial charges on each atom, revealing the extent of electron withdrawal by the substituents.
Global Reactivity Descriptors: Concepts from conceptual DFT, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated to provide a quantitative measure of the molecule's reactivity.
By comparing these calculated descriptors with those of related molecules, a systematic understanding of the structure-reactivity relationship can be developed. For example, comparing the calculated electrophilicity of this compound with that of benzoyl chloride or other substituted benzoyl halides would provide insights into their relative reactivities.
Spectroscopic Characterization for Mechanistic Elucidation (e.g., ¹⁹F NMR)
Spectroscopic techniques are indispensable for characterizing molecules and elucidating reaction mechanisms. For a fluorinated compound like this compound, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful.
The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe. The chemical shift of a fluorine atom is very sensitive to its local electronic environment. In this compound, there are two distinct fluorine atoms: one attached to the benzene ring and one in the acyl fluoride group. These two fluorine atoms would be expected to have significantly different ¹⁹F NMR chemical shifts.
The chemical shift of the fluorine atom on the aromatic ring would be influenced by the electronic effects of the adjacent chlorine atom and the benzoyl fluoride group. The chemical shift of the acyl fluoride fluorine would be in a characteristic region for this functional group. While a specific ¹⁹F NMR spectrum for this compound is not available in the search results, typical chemical shift ranges for acyl fluorides are known.
By monitoring the ¹⁹F NMR spectrum during a reaction, it is possible to track the disappearance of the starting material and the appearance of fluorinated products. This can provide direct evidence for the involvement of the fluorine-containing groups in the reaction and help to elucidate the reaction mechanism. For example, in a substitution reaction where the acyl fluoride is replaced, the signal corresponding to the acyl fluoride would disappear, and a new signal corresponding to the fluoride ion might appear.
In addition to ¹⁹F NMR, other spectroscopic techniques such as ¹H NMR, ¹³C NMR, and infrared (IR) spectroscopy would also be crucial for the complete characterization of this compound and for studying its reactions. Computational chemistry can also be used to predict these spectra, which can then be compared with experimental data to confirm the structure of the molecule and any reaction products.
Future Directions and Emerging Research Avenues in 3 Chloro 4 Fluorobenzoyl Fluoride Chemistry
Development of Sustainable Synthetic Methodologies for Acyl Fluorides
A major thrust in modern chemistry is the development of sustainable and environmentally friendly processes, and the synthesis of acyl fluorides is no exception. researcher.life Research is actively moving away from hazardous reagents toward safer, more economical, and efficient methods. A key strategy is the direct conversion of carboxylic acids into acyl fluorides, a process known as deoxyfluorination. nih.gov
Recent breakthroughs include:
Use of Safe and Inexpensive Fluoride (B91410) Sources: A significant advance is the use of simple inorganic fluoride salts like potassium fluoride (KF) as the fluorine source. rsc.org This method is more economical and environmentally benign compared to traditional reagents. rsc.org Researchers have developed protocols using KF in combination with highly electron-deficient fluoroarenes, which activate the carboxylic acid for fluorination. organic-chemistry.org This approach is compatible with various functional groups and can be performed under atmospheric conditions without specialized equipment. organic-chemistry.org
Novel Activating Agents: New reagents are being introduced to facilitate deoxyfluorination under mild conditions. Pentafluoropyridine (B1199360) (PFP), a cheap and stable commercial reagent, has been shown to effectively convert a range of carboxylic acids to their corresponding acyl fluorides. nih.gov Another innovative approach involves the in situ generation of a trifluoromethoxide-based deoxyfluorination reagent from commercially available precursors, which operates at room temperature and shows high functional group tolerance. nih.gov
Solvent-Free and One-Pot Reactions: To further enhance the green credentials of these syntheses, solvent-free methods using mechanochemistry (ball-milling) are being explored, which can lead to high product yields. consensus.app Additionally, "one-pot" procedures are being optimized where the acyl fluoride is generated and then immediately used for a subsequent reaction, such as amide bond formation, without the need for intermediate purification steps. nih.govresearchgate.net This increases efficiency and reduces waste. nih.gov
Interactive Data Table: Comparison of Modern Deoxyfluorination Methods for Acyl Fluoride Synthesis
| Method | Fluorine Source | Activator/Mediator | Key Advantages | Reference(s) |
| Inorganic Salt | Potassium Fluoride (KF) | Trifluoroacetic Anhydride (TFAA) | Economical, uses inexpensive fluoride source, sole by-product is small molecule TFA. | rsc.org |
| Inorganic Salt | Potassium Fluoride (KF) | Tetrafluorophthalonitrile (TFPN) | Cost-effective, practical, compatible with various functional groups, scalable. | organic-chemistry.org |
| Phase-Transfer Catalysis | Aqueous Bifluoride (KHF₂) | Acyl Chloride (precursor) | Scalable (gram-scale), convenient, high purity of isolated product. | thieme-connect.com |
| Pyridine-Based | Pentafluoropyridine (PFP) | Carboxylic Acid (self-activated) | Uses cheap, bench-stable reagent; enables one-pot amide synthesis. | nih.gov |
| Oxidative Fluorination | Cesium Fluoride (CsF) | Trichloroisocyanuric Acid (TCCA) | High yields, applicable to acids, aldehydes, and alcohols; useful for late-stage functionalization. | acs.org |
| Mechanochemistry | Not specified | Not specified | Solvent-free, environmentally friendly. | consensus.app |
Exploration of Novel Catalytic Applications in Organic Transformations
The unique reactivity of the carbon-fluorine (C-F) bond in acyl fluorides makes them valuable building blocks in transition-metal-catalyzed reactions. scispace.comelsevierpure.com This is a rapidly advancing research area focused on creating complex molecules by forming new chemical bonds. thieme-connect.com
Key emerging applications include:
Versatile Coupling Partners: Acyl fluorides like 3-Chloro-4-fluorobenzoyl fluoride can serve as a source of three different chemical fragments in catalytic reactions. scispace.comelsevierpure.com They can act as an acyl ("RCO") source in coupling reactions that retain the carbonyl group, a decarbonylative ("R") source where the carbonyl group is lost, or even a fluoride ("F") source for fluorination reactions. scispace.comelsevierpure.com
C-F Bond Activation: A frontier in this field is the direct activation of the strong C-F bond by a catalyst. thieme-connect.comthieme-connect.com Late-transition metals such as palladium, nickel, rhodium, and copper are effective catalysts for cleaving the acyl C-F bond, enabling a variety of transformations like the formation of new carbon-carbon, carbon-hydrogen, and carbon-boron bonds. scispace.comelsevierpure.com
Decarbonylative Coupling: One of the most powerful applications is in decarbonylative coupling reactions. Here, the transition metal catalyst facilitates the removal of the carbonyl (CO) group from the acyl fluoride, allowing the remaining aryl or alkyl group to be coupled with another molecule. This strategy is being used to create new C-C bonds with high efficiency. researchgate.net
Interactive Data Table: Catalytic Transformations of Acyl Fluorides
| Catalytic System | Transformation Type | Bond(s) Formed | Metal Catalyst(s) | Reference(s) |
| Late-Transition Metal | Acyl Coupling (Carbonyl-Retentive) | C-C, C-Heteroatom | Pd, Ni, Cu | scispace.comresearchgate.net |
| Late-Transition Metal | Decarbonylative Coupling | C-C, C-H, C-B | Co, Rh, Ir, Ni, Pd | scispace.comelsevierpure.com |
| Late-Transition Metal | Fluorination | C-F | Pd, Ni | scispace.comelsevierpure.com |
| N-Heterocyclic Carbene (NHC) | Cycloaddition / Radical Functionalization | C-C | (Organocatalyst) | thieme-connect.comthieme-connect.com |
| Organophosphine | C-F Bond Activation | C-C | (Organocatalyst) | thieme-connect.comthieme-connect.com |
Innovative Derivatizations and Material Science Applications
The conversion of this compound into new derivatives holds significant potential for applications in material science and medicinal chemistry. The reactivity of the acyl fluoride group allows for its transformation into a wide array of other functional groups, such as amides and esters, through reactions with nucleophiles. researchgate.netresearchgate.net
Pharmaceutical and Agrochemical Intermediates: The closely related compound, 3-chloro-4-fluorobenzoyl chloride, is a known precursor for pharmaceuticals and agrochemicals. google.comsigmaaldrich.com By extension, this compound is an excellent candidate for synthesizing analogous high-value molecules. The ability to form amide bonds under mild conditions is particularly relevant for creating biologically active compounds. researchgate.net
Polymer Synthesis: Halogenated aromatic compounds are key monomers in the synthesis of high-performance polymers. For example, pentafluoropyridine has been used in polymer chemistry. nih.gov The derivatization of compounds like this compound could lead to the creation of novel fluoropolymers. rsc.orgamanote.com Such polymers often exhibit desirable properties like high thermal stability and chemical resistance, making them suitable for advanced material applications. boulingchem.com
Functional Materials: The related compound 3-chloro-4-fluorobenzotrifluoride (B1360330) is noted as a useful intermediate for functional materials. google.comboulingchem.com This suggests that derivatives of this compound could be used to construct materials with specific electronic or physical properties, potentially for use in electronics or other advanced technologies. boulingchem.com
As research continues to unlock the full potential of acyl fluorides, the prospects for applying these emerging methodologies to this compound are bright, paving the way for new discoveries in synthesis, catalysis, and materials innovation.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 3-chloro-4-fluorobenzoyl fluoride, and how can reaction conditions be controlled to minimize side products?
- Methodological Answer : Start with 3-chloro-4-fluorobenzoic acid or its ester derivatives. Fluorination can be achieved using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions. Maintain temperatures between -10°C and 25°C to suppress decomposition. Monitor progress via TLC or in-situ FTIR to track acyl fluoride formation. Purify via fractional distillation under reduced pressure (≤50 mbar) to isolate the product .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 19F NMR : Identifies fluorine environments (δ ~160-180 ppm for acyl fluorides).
- IR Spectroscopy : Confirm C=O stretching (~1800 cm⁻¹) and C-F vibrations (~1100 cm⁻¹).
- GC-MS : Use a low-polarity column (e.g., DB-5) to assess purity, with EI-MS fragmentation patterns verifying molecular ions (e.g., m/z 192 for [M⁺]).
Cross-reference with high-resolution mass spectrometry (HRMS) for exact mass validation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, face shield, lab coat) and conduct reactions in a fume hood. Avoid exposure to moisture to prevent HF release. Quench residual acyl fluoride with ice-cold sodium bicarbonate. Store waste in sealed, labeled containers for professional disposal, adhering to halogenated waste regulations .
Advanced Research Questions
Q. How can density-functional theory (DFT) models predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : Optimize geometries using the B3LYP/6-311++G(d,p) level to calculate electrophilicity indices and Fukui functions. Compare activation energies for reactions with amines vs. alcohols. Validate with experimental kinetic data (e.g., pseudo-first-order rate constants). Note that hybrid functionals (e.g., B3LYP) incorporating exact exchange improve accuracy for halogenated systems .
Q. How can researchers resolve discrepancies in reported yields for reactions involving this compound as a fluorinating agent?
- Methodological Answer : Systematically vary parameters:
- Catalysts : Test Lewis acids (e.g., ZnCl₂) to enhance electrophilicity.
- Solvent polarity : Compare DCM (low polarity) vs. THF (moderate polarity).
- Temperature gradients : Use microwave-assisted synthesis for rapid heating/cooling.
Analyze side products via LC-MS to identify competing pathways (e.g., hydrolysis or elimination) .
Q. What electronic and steric factors influence the stability of this compound under varying storage conditions?
- Methodological Answer : Perform accelerated stability studies:
- Thermal stability : Heat at 40°C for 14 days; monitor decomposition via ¹H NMR.
- Moisture sensitivity : Expose to controlled humidity (30-80% RH) and track HF release via ion chromatography.
Computational analysis (NBO charges) reveals electron-withdrawing effects of Cl/F substituents, which stabilize the acyl fluoride but increase susceptibility to nucleophilic attack .
Q. How can this compound be utilized in the synthesis of bioactive heterocycles or fluorinated polymers?
- Methodological Answer :
- Heterocycles : React with hydrazines to form fluorinated pyrazoles; optimize regioselectivity using directing groups (e.g., nitro substituents).
- Polymers : Employ as a monomer in polycondensation with diols; control molecular weight via stoichiometric ratios and Sn(Oct)₂ catalysis.
Characterize thermal stability (TGA) and glass transition temperatures (DSC) for material applications .
Data Contradiction Analysis
Q. How should conflicting computational and experimental data on the hydrolysis kinetics of this compound be reconciled?
- Methodological Answer : Re-evaluate solvent effects in DFT calculations (e.g., include explicit water molecules via CPCM solvation models). Experimentally, conduct kinetic studies in buffered aqueous-acetone mixtures (pH 4-10) to map pH-rate profiles. Discrepancies often arise from oversimplified solvation models in simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
